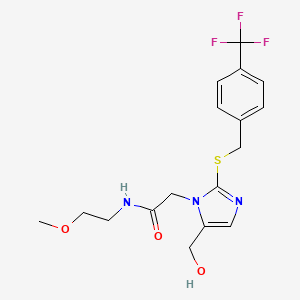

2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Description

BenchChem offers high-quality 2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O3S/c1-26-7-6-21-15(25)9-23-14(10-24)8-22-16(23)27-11-12-2-4-13(5-3-12)17(18,19)20/h2-5,8,24H,6-7,9-11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAJPOZOQQNFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide, with the CAS number 921885-96-3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and therapeutic potential based on diverse research findings.

The molecular formula of the compound is , with a molecular weight of 345.34 g/mol. The structure includes a hydroxymethyl group, a trifluoromethylbenzyl thio moiety, and an acetamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄F₃N₃O₂S |

| Molecular Weight | 345.34 g/mol |

| CAS Number | 921885-96-3 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth, which suggests its potential as an antimicrobial agent. For instance, studies have demonstrated that similar imidazole compounds can disrupt bacterial cell membranes, leading to cell death .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Imidazole derivatives have been explored for their ability to inhibit specific cancer cell lines. For example, compounds with similar thioether functionalities have demonstrated inhibitory effects on tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting proliferation .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on related compounds indicates that they can inhibit enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH), which is crucial in various malignancies . The specific mechanism of action for this compound remains to be fully elucidated but may involve competitive inhibition.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Anticancer Research : In a preclinical study focusing on prostate cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against prostate cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

- Methodology :

- Step 1 : Use a nucleophilic substitution reaction between 5-(hydroxymethyl)-2-mercaptoimidazole derivatives and 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Step 2 : Couple the resulting thiol intermediate with 2-chloro-N-(2-methoxyethyl)acetamide via a base-mediated alkylation (e.g., K₂CO₃ in ethanol) .

- Optimization : Monitor reaction progress via TLC/HPLC. Recrystallize the crude product from ethanol or methanol to enhance purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Analytical Workflow :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethylbenzyl thioether at C2 of imidazole, methoxyethyl acetamide at N1) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Elemental Analysis : Compare calculated vs. experimental C/H/N/S/F percentages .

Q. What safety protocols are critical for handling this compound during synthesis and testing?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic/basic residues before disposal; incinerate organic waste .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., COX inhibition vs. antimicrobial assays) be systematically resolved?

- Approach :

- Dose-Response Studies : Compare IC₅₀ values across assays to identify assay-specific sensitivity thresholds .

- Off-Target Profiling : Use computational docking (e.g., AutoDock Vina) to assess binding to unrelated targets (e.g., kinases, GPCRs) .

- Metabolite Screening : Perform LC-MS to rule out degradation products interfering with assays .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for the trifluoromethylbenzyl and methoxyethyl groups?

- Design :

- Analog Synthesis : Replace the trifluoromethyl group with Cl, Br, or CF₃ analogs to evaluate electronic effects on target binding .

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify key interactions (e.g., hydrophobic pockets accommodating the benzylthio group) .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. How can computational methods predict metabolic stability and off-target interactions?

- Protocol :

- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., COX-1/2) to assess binding stability over 100 ns trajectories .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites prone to oxidation (e.g., thioether sulfur) .

Q. What mechanistic insights can explain variability in reaction yields during scale-up?

- Troubleshooting :

- Reaction Kinetics : Use in-situ FTIR to monitor intermediate formation and optimize stirring rate/temperature .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/THF to balance solubility and reactivity .

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

Q. How can in vitro models (e.g., microsomal assays) evaluate metabolic stability?

- Procedure :

- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) and NADPH.

- LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes to calculate intrinsic clearance .

- CYP Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4, 2D6) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.